molecular formula C8H18O3 B14402861 3-(2-Hydroxyethyl)-3-methylpentane-1,5-diol CAS No. 85963-61-7

3-(2-Hydroxyethyl)-3-methylpentane-1,5-diol

Cat. No.: B14402861
CAS No.: 85963-61-7
M. Wt: 162.23 g/mol
InChI Key: OENOEHZCGVEKHK-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)-3-methylpentane-1,5-diol is an organic compound with the molecular formula C8H18O3 It is a diol, meaning it contains two hydroxyl (-OH) groups, which makes it a versatile compound in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)-3-methylpentane-1,5-diol can be achieved through several methods. One common approach involves the reaction of 3-methylpentane-1,5-diol with ethylene oxide under basic conditions. The reaction typically proceeds as follows: [ \text{3-methylpentane-1,5-diol} + \text{ethylene oxide} \rightarrow \text{this compound} ]

Another method involves the reduction of 3-(2-hydroxyethyl)-3-methylpentane-1,5-dione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)-3-methylpentane-1,5-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(2-oxoethyl)-3-methylpentane-1,5-dione or 3-(2-carboxyethyl)-3-methylpentane-1,5-diol.

    Reduction: Formation of 3-(2-hydroxyethyl)-3-methylpentane or this compound.

    Substitution: Formation of 3-(2-chloroethyl)-3-methylpentane-1,5-diol or 3-(2-aminoethyl)-3-methylpentane-1,5-diol.

Scientific Research Applications

3-(2-Hydroxyethyl)-3-methylpentane-1,5-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)-3-methylpentane-1,5-diol depends on its specific application. In biochemical pathways, it may act as a substrate or inhibitor for enzymes, affecting various metabolic processes. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Hydroxyethyl)-3-methylpentane-1,5-dione: A related compound with a ketone group instead of hydroxyl groups.

    3-(2-Chloroethyl)-3-methylpentane-1,5-diol: A halogenated derivative with similar structural features.

    3-(2-Aminoethyl)-3-methylpentane-1,5-diol: An amine derivative with potential biological activity.

Uniqueness

3-(2-Hydroxyethyl)-3-methylpentane-1,5-diol is unique due to its dual hydroxyl groups, which provide versatility in chemical reactions and applications. Its structure allows for various modifications, making it a valuable compound in research and industrial applications.

Properties

CAS No.

85963-61-7

Molecular Formula

C8H18O3

Molecular Weight

162.23 g/mol

IUPAC Name

3-(2-hydroxyethyl)-3-methylpentane-1,5-diol

InChI

InChI=1S/C8H18O3/c1-8(2-5-9,3-6-10)4-7-11/h9-11H,2-7H2,1H3

InChI Key

OENOEHZCGVEKHK-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)(CCO)CCO

Origin of Product

United States

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